molecular formula C21H20N4O2 B5070752 5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine

5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine

Cat. No. B5070752
M. Wt: 360.4 g/mol
InChI Key: QQHMGIWOFIYKFC-UHFFFAOYSA-N
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Description

The compound “5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran derivatives are known to possess diverse pharmacological properties .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various chemical reactions. For instance, a series of 5-phenyl-1-benzofuran-2-yl derivatives were synthesized by the Knoevenagel condensation . The introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzofuran moiety is a key structural feature, and the compound also contains a triazin ring and a methylphenoxy group .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, the introduction of a hydroxyl group at the carbonyl carbon in certain benzofuran derivatives was found to enhance their antioxidant properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, it was reported as a pale yellow solid with a melting point between 182–188 °C .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-7-9-17(10-8-15)26-12-11-25(2)21-23-18(14-22-24-21)20-13-16-5-3-4-6-19(16)27-20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHMGIWOFIYKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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